molecular formula C20H19FN4O2S2 B2763355 4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 946274-33-5

4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2763355
CAS No.: 946274-33-5
M. Wt: 430.52
InChI Key: QUQICDXRQYPNBU-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 2-fluorophenyl group at position 2 and a benzene sulfonamide moiety at position 6 via an ethyl linker. Its synthesis likely involves S-alkylation of triazole-thione precursors under basic conditions, analogous to methods described in related systems .

Properties

IUPAC Name

4-ethyl-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S2/c1-2-14-7-9-16(10-8-14)29(26,27)22-12-11-15-13-28-20-23-19(24-25(15)20)17-5-3-4-6-18(17)21/h3-10,13,22H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQICDXRQYPNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities due to the presence of the 1,2,4-triazole and thiazole rings. These activities include:

  • Antimicrobial Activity : Compounds containing triazole structures have been reported to exhibit significant antibacterial and antifungal properties. Studies indicate that derivatives of triazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group enhances the antimicrobial efficacy by acting synergistically with other active moieties.
  • Anticancer Activity : Research has highlighted the role of triazole derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential use as an anticancer agent . In particular, 1,2,4-triazoles have been associated with chemopreventive effects against several cancer types.
  • Neuroprotective Effects : Some studies have indicated that compounds similar to 4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Several case studies have investigated the specific applications of compounds related to this compound:

  • Antibacterial Activity Assessment :
    • A study conducted on a series of triazole derivatives demonstrated that modifications at specific positions on the benzene ring significantly enhanced antibacterial activity against resistant strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Mechanism Exploration :
    • Research focusing on the anticancer mechanisms of triazole derivatives revealed that they could inhibit key signaling pathways involved in cell proliferation and survival. The studies showed that these compounds could effectively induce cell cycle arrest and apoptosis in various cancer cell lines .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects of triazole-containing compounds indicated their potential in treating neurodegenerative diseases. The compounds were found to reduce neuronal cell death in models of oxidative stress .

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against various bacterial strains; potential for treating infections
AnticancerInduces apoptosis; inhibits cancer cell proliferation
NeuroprotectiveReduces oxidative stress; potential treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Framework

Target Compound : [1,2,4]triazolo[3,2-b][1,3]thiazole.
Analog 1 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9] in ) .

  • Structural Difference : Analog 1 retains a simpler triazole-thione core without fused thiazole.
  • Impact : The fused thiazole in the target compound increases planarity and may enhance π-π stacking interactions with biological targets.

Analog 2 : [1,2,4]triazolo[4,3-b]pyridazin-3-yl derivatives () .

  • Structural Difference : Pyridazine replaces thiazole, altering electron distribution and hydrogen-bonding capacity.
  • Impact : Pyridazine’s nitrogen-rich structure may improve solubility but reduce lipophilicity compared to the thiazole-containing target.

Substituent Analysis

Table 1: Substituent Comparison
Compound Core Structure Key Substituents Molecular Weight (Da)*
Target Compound Triazolo-thiazole 2-(2-fluorophenyl), 6-(4-ethylbenzenesulfonamide ethyl) ~447.5
Analog 1 ([7–9]) Triazole-thione 4-(2,4-difluorophenyl), 5-(4-sulfonylphenyl) ~430–470
Analog 2 () Triazolo-pyridazine 6-((3-trifluoromethylbenzyl)thio), 3-(4-methylbenzamide ethyl) ~531.4

*Calculated based on structural formulas.

  • Analog 2 uses a trifluoromethyl group, which increases hydrophobicity and metabolic resistance .
  • Sulfonamide vs. Thioether : The target’s sulfonamide group offers stronger hydrogen-bonding capacity compared to Analog 2’s thioether linkage, favoring solubility and target engagement .

Spectroscopic and Tautomeric Properties

Table 2: IR Spectral Signatures
Compound Key IR Bands (cm⁻¹) Observations
Target Compound ~1350–1370 (S=O asym), ~1160 (S=O sym) Confirms sulfonamide presence.
Analog 1 ([7–9]) 1247–1255 (C=S), 3278–3414 (N-H) Indicates thione tautomer; absence of S-H confirms non-thiol form.
Analog 2 () ~1680 (C=O amide), ~1100 (C-F) Reflects benzamide and trifluoromethyl substituents.
  • Tautomerism : Analog 1 exists as thione tautomers, whereas the target’s fused thiazole ring locks its structure, preventing tautomeric shifts .

Biological Activity

The compound 4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound includes a sulfonamide group, a triazole-thiazole moiety, and a fluorinated phenyl group. These features contribute to its biological activity by enhancing lipophilicity and potentially improving pharmacokinetic properties.

Structural Feature Description
Sulfonamide GroupEnhances solubility and bioavailability
Triazole-Thiazole MoietyKnown for diverse biological activities
Fluorinated Phenyl GroupIncreases metabolic stability

Synthesis

The synthesis of this compound typically involves multi-step processes that require careful optimization to achieve high yields and purity. The general synthetic route includes:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Thiazole Moiety : Achieved through cyclization reactions involving thioamides.
  • Final Sulfonamide Formation : Reaction with sulfonyl chlorides to yield the final product.

Antimicrobial Activity

Research indicates that compounds related to this sulfonamide exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The triazole-thiazole structure is believed to interfere with microbial cell wall synthesis or function as enzyme inhibitors.
  • Activity Spectrum : Studies have shown moderate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of similar compounds has been extensively studied:

  • Cytotoxic Effects : Related sulfonamides have shown promising cytotoxic effects against cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer) .
  • Structure-Activity Relationships (SAR) : The presence of the fluorinated phenyl group has been correlated with enhanced potency in anticancer assays due to improved interaction with cellular targets .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy :
    • A series of 1,2,4-triazole derivatives were synthesized and tested against common pathogens.
    • Results indicated that modifications in the side chains significantly influenced antimicrobial potency.
  • Anticancer Evaluation :
    • Compounds featuring the triazole-thiazole framework were evaluated for their ability to inhibit cell proliferation in vitro.
    • Notably, derivatives with electron-withdrawing groups exhibited increased cytotoxicity against cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide?

The compound is synthesized via multi-step reactions involving cyclization of the triazolo-thiazole core followed by sulfonamide coupling. A one-pot catalyst-free method is frequently employed, using reagents like substituted benzaldehydes and acetic acid under reflux conditions . Key steps include:

  • Thiazole ring formation : Requires thiourea derivatives and α-halo ketones.
  • Triazole cyclization : Achieved via oxidative or thermal cyclization.
  • Sulfonamide coupling : Utilizes sulfonyl chlorides and amines in polar aprotic solvents (e.g., DMF).

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+^+ at m/z 446.5).
  • X-ray crystallography : Resolves bond angles and dihedral angles in the triazolo-thiazole core .

Q. What initial biological screening protocols are used for this compound?

Primary assays include:

  • Antimicrobial activity : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL) and C. albicans.
  • Enzyme inhibition : Carbonic anhydrase or kinase inhibition assays (IC50_{50} values reported at 0.5–5 µM).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50_{50} ~10 µM) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Critical parameters include:

  • Catalyst selection : Copper(I) iodide improves cyclization efficiency (yield ↑ from 45% to 72%).
  • Solvent polarity : DMF enhances sulfonamide coupling vs. THF (yield difference: ~20%).
  • Temperature control : Reflux at 80°C minimizes side reactions (e.g., hydrolysis of sulfonamide).
Condition Yield (%) Purity (%)
DMF, 80°C, CuI7298
THF, 60°C, no catalyst5285

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) alter bioactivity?

Substituent effects are analyzed via SAR studies:

  • Fluorophenyl group : Enhances lipophilicity (logP ↑ 0.5) and enzyme binding via halogen bonds.
  • Ethylbenzene sulfonamide : Improves solubility (aqueous solubility ↑ 2x vs. methyl analogs).
  • Thiazolo-triazole core : Critical for π-π stacking with kinase ATP-binding pockets .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro vs. low in vivo activity)?

Discrepancies arise from:

  • Pharmacokinetic limitations : Poor oral bioavailability due to high logP (>3).
  • Metabolic instability : Cytochrome P450-mediated oxidation of the ethyl group.
    Solutions:
  • Prodrug design : Phosphate esters to enhance solubility.
  • Formulation optimization : Nanoemulsions or liposomal encapsulation .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Molecular docking : Predicts binding to carbonic anhydrase IX (Glide score: −9.2 kcal/mol).
  • Surface plasmon resonance (SPR) : Measures binding kinetics (KD_D = 120 nM).
  • CRISPR-Cas9 knockouts : Confirms target specificity (e.g., HIF-1α pathway dependency) .

Methodological Considerations

Q. How to design experiments for analyzing stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
  • Light sensitivity : Store in amber vials; assess photodegradation under UV light (λ = 254 nm).
  • Thermal stability : TGA/DSC to determine decomposition temperature (Td_{d} ~220°C) .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-MS : Detects sulfonic acid byproducts (retention time: 4.2 min).
  • ICP-OES : Measures heavy metal residues (e.g., Cu < 10 ppm).
  • Chiral chromatography : Resolves enantiomeric impurities (e.g., ee > 99%) .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

Discrepancies stem from:

  • Cell line variability : Hypoxia-inducible factor (HIF) expression levels in HeLa vs. MCF-7.
  • Assay conditions : Serum-free vs. serum-containing media alters compound uptake.
  • Metabolite interference : Fluorophenyl metabolites may antagonize parent compound activity .

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